molecular formula C21H19ClO3 B4578802 2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B4578802
M. Wt: 354.8 g/mol
InChI Key: LRJPZCLXAYXITN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[c]chromen-6-ones and their analogues often involves cyclization reactions under specific conditions. A notable method for synthesizing 7,8,9,10-tetrahydro analogues involves microwave-assisted cyclization under mildly basic conditions, offering yields ranging from 50-72% (Dao et al., 2018). Additionally, a metal-free one-pot synthesis approach has been developed, utilizing a tandem photo-thermal-photo reaction sequence, starting from 3,4-dichlorocoumarins and a 1,3-butadiene, to efficiently synthesize benzo[c]chromen-6-ones (Zhang et al., 2016).

Molecular Structure Analysis

The molecular structure of benzo[c]chromen-6-one derivatives is characterized by their chromen-6-one core, often modified with various substituents that influence their chemical and physical properties. X-ray crystallography studies provide detailed insights into the molecular structures of these compounds, revealing aspects like crystalline forms and intermolecular interactions (Manolov et al., 2012).

Scientific Research Applications

Synthesis and Biological Activity

2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, as a derivative of tetrahydrobenzo[c]chromen-6-one, is associated with various synthetic and biological studies. A notable study by Garazd et al. (2002) on the condensation of hydroxy-tetrahydrobenzo[c]chromen-6-ones with substituted diaminomethanes produced Mannich bases containing dialkylaminomethyl groups. These compounds demonstrated central and peripheral nervous system stimulant activities, with low toxicity and potential neuroleptic and tranquilizing effects in pharmacological screenings on Wistar rats (Garazd, Panteleimonova, Garazd, & Khilya, 2002).

Fluorescence and Metal Interaction Properties

Gülcan et al. (2021) explored the fluorescence probes through the design and investigation of fluorescence properties in spectrofluorometry. This research, focusing on benzo[c]chromen-6-one derivatives, highlighted the substance's fluorescent molecule characteristics, exhibiting fluorescence enhancement in the presence of metals. This suggested that substituent effects significantly influence these properties, indicating potential applications in analytical, environmental, and medicinal chemistry (Gülcan, Shukur, Mavideniz, Sírkecíoǧlu, & Gazi, 2021).

Antimicrobial Activity

The exploration of novel antimicrobial agents has also led to the synthesis of various benzo[c]chromen-6-one derivatives. For instance, Soman and Thaker (2013) synthesized tetracyclic azanaphthalen-8-ones and oxa-naphthalen-9-one derivatives via condensation reactions, demonstrating significant antimicrobial activity (Soman & Thaker, 2013). Similarly, Khafagy et al. (2002) synthesized halogen derivatives showing promising antimicrobial activities, indicating the potential for developing new therapeutic agents (Khafagy, Abd El-Wahab, Eid, & El-Agrody, 2002).

Green Chemistry Applications

Abdolmohammadi (2018) utilized TiO2 NPs-coated carbon nanotubes as a green catalyst for synthesizing benzopyrano[b]benzopyran-6-ones and xanthenols in water. This study exemplifies the application of green chemistry principles in the synthesis of heterocyclic compounds, offering an environmentally friendly and efficient method with high yields and short reaction times (Abdolmohammadi, 2018).

properties

IUPAC Name

2-chloro-3-[(2-methylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO3/c1-13-6-2-3-7-14(13)12-24-20-11-19-17(10-18(20)22)15-8-4-5-9-16(15)21(23)25-19/h2-3,6-7,10-11H,4-5,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJPZCLXAYXITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 3
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2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 4
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2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 5
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2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
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2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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